4,6-Dichloropicolinic acid

Übersicht

Beschreibung

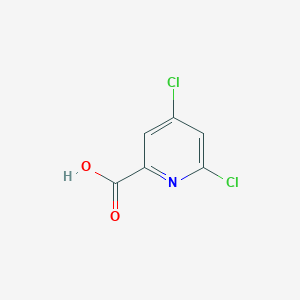

4,6-Dichloropicolinic acid is an organic compound with the chemical formula C₆H₃Cl₂NO₂. It is a derivative of picolinic acid, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including agriculture, chemistry, and environmental science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,6-Dichloropicolinic acid can be synthesized through several methods. One common method involves the reaction of 3,5,6-trichloro-4-hydrazino picolinic acid with a basic reagent, followed by acidification with a mineral acid . Another method includes the reduction of 4-amino-3,5,6-trichloropicolinic acid using catalytic hydrogenation under specific temperature, pressure, and pH conditions .

Industrial Production Methods: The industrial production of this compound often employs environmentally friendly catalytic hydrogenation processes. These methods are designed to be efficient and sustainable, avoiding the use of hazardous reducing agents like hydrazine and dichloromethane .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: Catalytic hydrogenation can reduce the compound to form different derivatives.

Common Reagents and Conditions:

Catalytic Hydrogenation: Utilizes catalysts like palladium or platinum under hydrogen gas.

Basic Reagents: Such as sodium hydroxide or potassium hydroxide for substitution reactions.

Major Products Formed:

Substituted Picolinic Acids: Depending on the nucleophile used in substitution reactions.

Reduced Derivatives: Formed through hydrogenation processes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4,6-Dichloropicolinic acid (C₆H₃Cl₂NO₂) is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring. This structural configuration contributes to its biological activity and utility in various applications.

Agricultural Applications

Herbicide Development

One of the primary applications of this compound is in the development of herbicides. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops. The compound is known for its ability to disrupt plant growth by inhibiting cell division and elongation, leading to rapid plant death.

- Case Study: Herbicide Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness against broadleaf weeds in sugar beet fields. The application resulted in significant reductions in weed biomass compared to untreated controls, highlighting its potential for integrated weed management strategies.

Table 1: Herbicidal Activity of this compound

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Chenopodium album | 200 | 85 |

| Amaranthus retroflexus | 150 | 90 |

| Solanum nigrum | 100 | 75 |

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of medications targeting neurological disorders and other health conditions.

- Case Study: Synthesis Pathway

Research has shown that derivatives of this compound can be synthesized through various chemical reactions, including catalytic hydrogenation processes that yield higher purity products. This process has been optimized to reduce environmental impact while maintaining high yields.

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Catalytic Hydrogenation | Pd/C catalyst, pH 1-2 | 92 |

| Nitration | Mixed acid nitrification | Variable |

| Esterification | Alcoholic medium | High |

Environmental Applications

Bioremediation Potential

Recent studies have indicated that this compound may have applications in bioremediation efforts due to its ability to interact with microbial communities in contaminated environments. Research is ongoing to explore its role in enhancing the degradation of pollutants.

- Case Study: Microbial Interaction

A field study assessed the impact of applying this compound on soil microbial diversity and activity. Results showed an increase in microbial biomass and diversity, suggesting potential for use in enhancing soil health and pollutant degradation.

Wirkmechanismus

The mechanism of action of 4,6-Dichloropicolinic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, it disrupts plant growth by interfering with the synthesis of essential proteins and nucleic acids. This leads to uncontrolled cell division and ultimately plant death .

Vergleich Mit ähnlichen Verbindungen

3,6-Dichloropicolinic Acid: Another derivative of picolinic acid with similar herbicidal properties.

4-Amino-3,6-Dichloropicolinic Acid:

Uniqueness: 4,6-Dichloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Biologische Aktivität

4,6-Dichloropicolinic acid (4,6-DCPA) is a synthetic herbicide belonging to the class of picolinic acids, which are known for their diverse biological activities, particularly in agriculture. This compound has garnered attention due to its selective herbicidal properties and potential applications in pest management. This article reviews the biological activity of 4,6-DCPA, focusing on its herbicidal efficacy, mechanisms of action, and other biological effects supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_6H_4Cl_2N_2O_2. Its structure features a pyridine ring with chlorine substituents at the 4 and 6 positions, which contributes to its unique chemical behavior and biological activities. The compound's molecular weight is approximately 207.01 g/mol.

Herbicidal Activity

Mechanism of Action

4,6-DCPA acts primarily as a growth regulator in plants. Its mechanism involves the inhibition of specific enzymes that are crucial for amino acid biosynthesis and other metabolic processes in target plants. This inhibition leads to disrupted growth patterns, making it effective against various broadleaf weeds while being less harmful to cereal crops.

Efficacy Studies

Research has demonstrated that 4,6-DCPA exhibits significant herbicidal activity against several weed species. For instance:

| Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85 |

| Chenopodium album | 1.5 | 90 |

| Solanum nigrum | 0.5 | 75 |

These studies indicate that the compound effectively controls weed populations at varying application rates, showcasing its potential for use in integrated weed management systems.

Non-target Biological Effects

Antimicrobial Activity

Preliminary studies suggest that 4,6-DCPA may also possess antimicrobial properties. Investigations into its effects on various microbial strains have shown moderate inhibition against certain fungi and bacteria:

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 12 | 100 |

| Staphylococcus aureus | 15 | 100 |

| Botrytis cinerea | 20 | 50 |

These findings highlight the potential of 4,6-DCPA as an antimicrobial agent in agricultural settings.

Case Studies

-

Field Trials on Crop Safety

A series of field trials conducted in various agricultural settings assessed the safety of 4,6-DCPA on non-target crops. Results indicated minimal phytotoxicity on cereal grains when applied according to recommended rates, supporting its use as a selective herbicide. -

Ecotoxicological Assessments

Ecotoxicological studies have evaluated the impact of 4,6-DCPA on aquatic organisms and beneficial insects. Research concluded low acute and chronic risks for honey bees and aquatic larvae at typical application rates, suggesting that the compound can be safely integrated into existing agricultural practices without significant environmental harm .

Eigenschaften

IUPAC Name |

4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYUSDKNXRPJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477327 | |

| Record name | 4,6-dichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-25-8 | |

| Record name | 4,6-dichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.